molecular formula C7H3ClF3NO2 B3024678 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid CAS No. 505084-58-2

2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic Acid

Cat. No. B3024678
CAS RN: 505084-58-2
M. Wt: 225.55 g/mol
InChI Key: OIODRBHIESSYRO-UHFFFAOYSA-N
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Description

2-chloro-5-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s a chloro (trifluoromethyl) pyridine .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular structure of 2-chloro-5-(trifluoromethyl)pyridine can be found on various chemical databases .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Physical And Chemical Properties Analysis

The physical properties of 2-chloro-5-(trifluoromethyl)pyridine include a melting point of 32-34 °C (lit.) and a density of 1.417 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Functionalization

  • Logistic Flexibility in Synthesis : This compound demonstrates flexibility in synthesis, especially in the functionalization of isomeric halopyridinecarboxylic acids. It is straightforward to prepare from precursors like 2-chloro-4-(trifluoromethyl)pyridine, showcasing its versatility in organic synthesis (Cottet & Schlosser, 2004).
  • Regioexhaustive Functionalization : It has been used as a model substrate in the study of regioexhaustive functionalization, where it was converted into three possible carboxylic acids, highlighting its potential in diverse chemical transformations (Cottet & Schlosser, 2004).

Structural and Molecular Studies

  • Crystal Structure Analysis : Research on its crystal structure, specifically the hydrate form, reveals a water-bridged hydrogen-bonding network. This information is crucial for understanding its chemical behavior and potential applications in material science (Ye & Tanski, 2020).
  • Vibrational Spectrum and Computational Studies : The vibrational spectrum of this compound has been recorded and analyzed using various computational methods. This research provides insights into its molecular properties and potential applications in fields like molecular engineering (Vural, 2016).

Luminescent Properties

  • Nd3+-Doped Complex Studies : A study explored its use in a Nd3+-doped organic complex, demonstrating significant luminescent properties. This application could be important for the development of new materials in the field of photonics and optoelectronics (Ye et al., 2013).

Pesticide Synthesis

  • Synthesis of Insecticides : Research indicates its utility as an intermediate in the synthesis of tefluthrin, a potent insecticide. This highlights its importance in the agricultural sector for pest control (Liu et al., 2006).

Pharmaceutical and Biochemical Industries

  • Extraction Studies : It has been studied in the context of extraction techniques, particularly in the extraction of pyridine-3-carboxylic acid. This is relevant for its potential use in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIODRBHIESSYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460522
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

505084-58-2
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(trifluoromethyl)isonicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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